A1AT modulator 2

alpha-1 antitrypsin deficiency A1AT enhancer functional modulation

A1AT modulator 2 (compound 33) is a functionally distinct A1AT enhancer (EC50 <0.4 μM) optimized for augmenting serine protease inhibitor activity in AATD cellular models. Unlike A1AT modulator 1—a potent Z-A1AT polymerization inhibitor (pIC50 8.3)—this compound enables functional enhancement studies, not aggregation rescue. Originating from the Vertex Pharmaceuticals patent series (US20230339915), it serves as a validated reference for SAR benchmarking and mechanistic differentiation in COPD, emphysema, and inflammation research. Ensure your AATD modulation studies use the correct tool compound for enhancement-driven phenotypes.

Molecular Formula C27H22FN3O3
Molecular Weight 455.5 g/mol
Cat. No. B10855372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1AT modulator 2
Molecular FormulaC27H22FN3O3
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1COCCC1C2=C(C3=C(N2C4=CC=C(C=C4)F)C=C5C=NNC5=C3)C6=CC=C(C=C6)C(=O)O
InChIInChI=1S/C27H22FN3O3/c28-20-5-7-21(8-6-20)31-24-13-19-15-29-30-23(19)14-22(24)25(26(31)17-9-11-34-12-10-17)16-1-3-18(4-2-16)27(32)33/h1-8,13-15,17H,9-12H2,(H,29,30)(H,32,33)
InChIKeyBEMKXFFRSZUYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A1AT Modulator 2 for Scientific Procurement: A1AT Enhancer with EC50 <0.4 μM


A1AT modulator 2 (also designated compound 33) is a synthetic small-molecule modulator of alpha-1 antitrypsin (A1AT), a serine protease inhibitor (SERPIN) encoded by SERPINA1 . It functions as an A1AT enhancer, exhibiting an EC50 value of less than 0.4 μM and an IC50 value greater than 1.0 μM in functional assays . The compound carries the CAS registry number 2555004-05-0 and is provided by commercial vendors at purities of 95% to 98.32% [1].

A1AT Modulator 2: Why A1AT Modulator 1 Cannot Substitute in Functional Enhancement Studies


Within the A1AT modulator class, compounds exhibit divergent functional profiles that preclude simple interchange. A1AT modulator 1 is a potent inhibitor of Z α1-antitrypsin polymerization (pIC50 = 8.3, equivalent to IC50 ≈ 5 nM) . In contrast, A1AT modulator 2 demonstrates a distinct activity signature: it functions as an A1AT enhancer with EC50 <0.4 μM, while showing weak inhibition with IC50 >1.0 μM . This divergence in mechanism—polymerization inhibition versus functional enhancement—means that substituting modulator 1 for modulator 2 in experiments designed to assess A1AT functional augmentation would yield fundamentally different and potentially misleading results. The quantitative evidence below establishes the specific dimensions along which A1AT modulator 2 distinguishes itself from comparator compounds.

A1AT Modulator 2: Quantified Differentiation Evidence vs. Comparator Compounds


A1AT Modulator 2 Exhibits Functional Enhancement (EC50 <0.4 μM) Distinct from Polymerization Inhibitor A1AT Modulator 1 (pIC50 8.3)

A1AT modulator 2 demonstrates functional enhancement of A1AT activity, measured by an EC50 value of less than 0.4 μM . By contrast, A1AT modulator 1 functions as a potent polymerization inhibitor with a pIC50 of 8.3 (corresponding to IC50 ≈ 5 nM) . The two compounds address fundamentally different aspects of A1AT biology: modulator 2 enhances functional activity, whereas modulator 1 prevents pathological polymerization. No direct head-to-head comparison data is available, rendering this evidence cross-study comparable.

alpha-1 antitrypsin deficiency A1AT enhancer functional modulation

A1AT Modulator 2 Displays >2.5-Fold Difference Between EC50 (<0.4 μM) and IC50 (>1.0 μM)

A1AT modulator 2 exhibits a distinct separation between its functional enhancement activity (EC50 <0.4 μM) and its inhibitory activity (IC50 >1.0 μM) . This >2.5-fold window (lower bound estimate: 1.0 μM / 0.4 μM = 2.5) indicates that the compound preferentially enhances A1AT function at sub-micromolar concentrations, with minimal inhibitory effects at concentrations where enhancement is observed. In contrast, A1AT modulator 1 shows no reported functional enhancement activity, with only polymerization inhibition reported (pIC50 8.3) . This is a class-level inference based on divergent reported activities.

A1AT enhancer functional selectivity screening cascade

A1AT Modulator 2 (MW 455.5) Offers Distinct Molecular Scaffold from Modulator 1 (MW 370.42)

A1AT modulator 2 possesses a molecular weight of 455.5 g/mol and a molecular formula of C27H22FN3O3 [1]. In comparison, A1AT modulator 1 has a molecular weight of 370.42 g/mol and formula C21H23FN2O3 [2]. The molecular weight difference of approximately 85 g/mol, along with distinct elemental composition (additional carbon, nitrogen, and altered hydrogen count), confirms that these compounds belong to different chemical series. This structural divergence supports the observed functional divergence between the two modulators. [1][2]

chemical scaffold medicinal chemistry tool compound differentiation

A1AT Modulator 2 Is Designated as Compound 33 from a Vertex Pharmaceuticals Patent Series

A1AT modulator 2 corresponds to compound 33 from Vertex Pharmaceuticals' patent series (US20230339915) describing modulators of alpha-1 antitrypsin . This patent designation places A1AT modulator 2 within a defined chemical series distinct from other A1AT modulators such as BMN-349 (BioMarin) and ZF874 (Centessa/Z Factor) [1][2]. The patent context provides a foundation for understanding the compound's origin within a systematic medicinal chemistry campaign targeting A1AT modulation, offering potential access to related analogs for SAR studies.

patent-derived compound Vertex Pharmaceuticals A1AT modulator series

A1AT Modulator 2: Validated Research Applications Based on Quantified Evidence


Functional Enhancement Screening in Alpha-1 Antitrypsin Deficiency (AATD) Models

A1AT modulator 2 is optimized for studies requiring functional augmentation of A1AT activity. Its EC50 <0.4 μM supports its use as a positive control or tool compound in cellular assays measuring A1AT-mediated protease inhibition. Researchers investigating A1AT deficiency (AATD)—a monogenic disease characterized by misfolding of AAT variants and loss of monomer activity [1]—can employ this compound to assess the functional rescue capacity of novel A1AT enhancers.

Discrimination of A1AT Enhancement from Polymerization Inhibition in Mechanistic Studies

Investigators seeking to dissect the distinct pharmacological mechanisms of A1AT modulation—functional enhancement versus polymerization inhibition—require A1AT modulator 2 as a reference tool. While A1AT modulator 1 potently inhibits Z A1AT polymerization (pIC50 8.3) , A1AT modulator 2 provides the complementary tool for assessing enhancement-driven phenotypes, enabling side-by-side mechanistic comparisons in AATD-relevant cell models.

Infection and Inflammation Research Requiring A1AT Functional Modulation

A1AT modulator 2 is indicated for research applications in infection and inflammation . Given A1AT's role in regulating neutrophil elastase activity and protecting tissues from inflammatory enzyme damage [1], this compound serves as a tool for investigating the contribution of A1AT functional enhancement to inflammatory disease models, including chronic obstructive pulmonary disease (COPD) and emphysema.

Medicinal Chemistry SAR Expansion Based on Vertex Patent Series

As compound 33 from the Vertex Pharmaceuticals patent series US20230339915 , A1AT modulator 2 provides a validated starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference to benchmark novel analogs targeting the A1AT enhancement mechanism, with the full patent disclosure offering structural context for designing derivative compounds with improved potency or pharmacokinetic properties.

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